N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine

描述

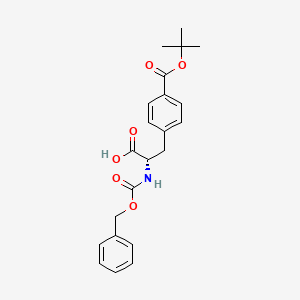

N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 399.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine (CBZ-TB-L-Phe) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of CBZ-TB-L-Phe, highlighting its synthesis, mechanisms of action, and implications in various therapeutic contexts.

1. Synthesis and Characterization

CBZ-TB-L-Phe is synthesized through a multi-step process involving the protection of the amino and carboxyl groups to ensure stability during reactions. The typical synthesis pathway includes:

- Step 1: Protection of the amino group using a carbobenzoxy (CBZ) group.

- Step 2: Introduction of the tert-butoxycarbonyl (TB) group at the carboxyl position.

- Step 3: Purification and characterization using techniques such as NMR and mass spectrometry.

The final product is characterized by its stability and solubility, making it suitable for further biological assays.

2.1 Enzyme Inhibition

One of the critical areas of research surrounding CBZ-TB-L-Phe relates to its role as an enzyme inhibitor. Studies have shown that derivatives of phenylalanine can exhibit significant inhibitory effects on various enzymes, including:

- Pancreatic Lipase: A study demonstrated that CBZ-TB-L-Phe and its analogs could inhibit pancreatic lipase activity, which is crucial for lipid metabolism. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby reducing lipid absorption in the gastrointestinal tract .

2.2 Antioxidant Properties

CBZ-TB-L-Phe has also been evaluated for its antioxidant properties. Research indicates that compounds with phenylalanine derivatives can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is particularly relevant in contexts such as neuroprotection and anti-aging therapies .

2.3 Anti-inflammatory Effects

Preliminary studies suggest that CBZ-TB-L-Phe may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. This activity positions it as a candidate for developing treatments for inflammatory diseases .

3. Case Studies and Research Findings

Several case studies have highlighted the biological relevance of CBZ-TB-L-Phe:

- Case Study 1: A study on obesity management demonstrated that CBZ-TB-L-Phe derivatives significantly reduced body weight gain in animal models by inhibiting pancreatic lipase, leading to decreased fat absorption .

- Case Study 2: Research on neurodegenerative diseases indicated that CBZ-TB-L-Phe could protect neuronal cells from oxidative damage, suggesting its potential use in treating conditions like Alzheimer's disease .

4. Data Tables

The following table summarizes key findings related to the biological activities of CBZ-TB-L-Phe:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition of lipase | |

| Antioxidant Activity | Free radical scavenging | |

| Anti-inflammatory | Modulation of cytokines |

5. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in enzyme inhibition, antioxidant defense, and anti-inflammatory responses. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

科学研究应用

Peptide Synthesis

CBZ-Boc-L-Phe is widely used in solid-phase peptide synthesis (SPPS). The Boc group provides stability during the synthesis process, while the CBZ group allows for selective deprotection under mild conditions. This combination is particularly beneficial for synthesizing complex peptides that require multiple steps of protection and deprotection.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Removal Conditions | Common Applications |

|---|---|---|---|

| Boc | High | Acidic conditions | SPPS |

| CBZ | Moderate | Mild acidic conditions | Selective deprotection |

| Fmoc | Moderate | Basic conditions | SPPS |

Drug Development

In drug discovery, CBZ-Boc-L-Phe is utilized as a building block for bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound's structure allows for modifications that can enhance biological activity or improve pharmacokinetic profiles.

Crystallization Techniques

Recent advancements have focused on improving the crystallization methods for Boc-amino acids, including CBZ-Boc-L-Phe. A novel crystallization method involves reacting free amino acids with di-tert-butyl dicarbonate to obtain a stable product that can be crystallized effectively. This method enhances purity and stability, making it suitable for long-term storage without decomposition .

Synthesis of Peptides Using CBZ-Boc-L-Phe

A study demonstrated the successful synthesis of a cyclic peptide using CBZ-Boc-L-Phe as an intermediate. The researchers employed SPPS techniques, which allowed for efficient assembly of the peptide chain while minimizing racemization—a common issue in amino acid coupling reactions . The resultant cyclic peptide exhibited promising bioactivity in vitro.

Application in Drug Formulation

In another case, researchers explored the use of CBZ-Boc-L-Phe derivatives in formulating new analgesic drugs. The derivatives showed enhanced potency compared to their unprotected counterparts, indicating that the protective groups play a crucial role in maintaining structural integrity during biological testing .

属性

IUPAC Name |

(2S)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)17-11-9-15(10-12-17)13-18(19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYLLSSJKNKUNJ-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。